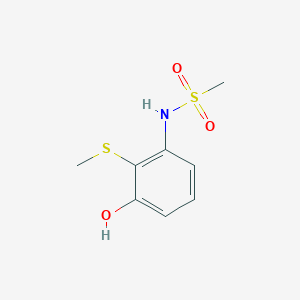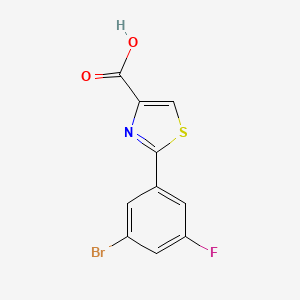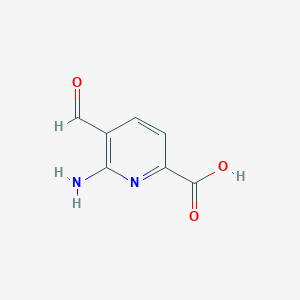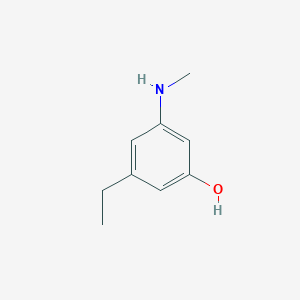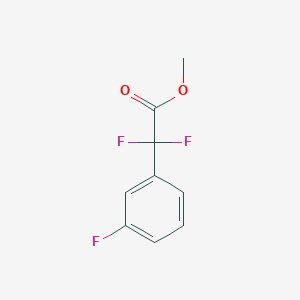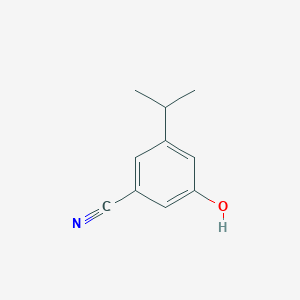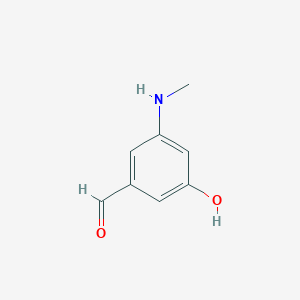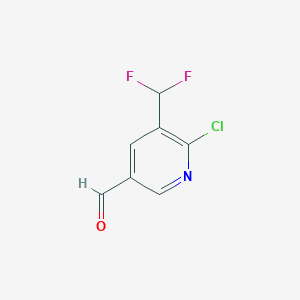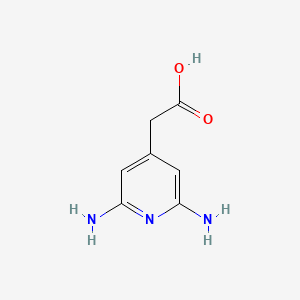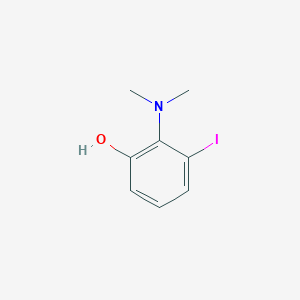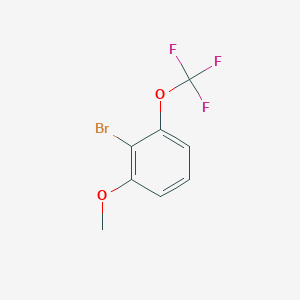
(2E)-4-Bromo-2-butenethioic acid S-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4-Bromo-2-butenethioic acid S-ethyl ester is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-Bromo-2-butenethioic acid S-ethyl ester can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-butenoyl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the thioester bond.
Another method involves the use of a palladium-catalyzed coupling reaction between 4-bromo-2-butenoic acid and ethyl thiolate. This method offers high yields and selectivity, making it suitable for industrial-scale production.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-4-Bromo-2-butenethioic acid S-ethyl ester undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or alkoxides, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, alkoxides, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-4-Bromo-2-butenethioic acid S-ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving thioester intermediates.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2E)-4-Bromo-2-butenethioic acid S-ethyl ester involves its interaction with nucleophiles due to the electrophilic nature of the carbonyl carbon in the thioester group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The bromine atom also contributes to the reactivity of the compound, enabling various substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-4-Bromo-2-butenoic acid: Similar structure but lacks the thioester group.
Ethyl 4-bromo-2-butenoate: Similar ester structure but with an oxygen atom instead of sulfur.
4-Bromo-2-butenethiol: Contains a thiol group instead of a thioester.
Uniqueness
(2E)-4-Bromo-2-butenethioic acid S-ethyl ester is unique due to the presence of both a bromine atom and a thioester group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes the compound valuable in various research and industrial contexts.
Eigenschaften
Molekularformel |
C6H9BrOS |
|---|---|
Molekulargewicht |
209.11 g/mol |
IUPAC-Name |
S-ethyl (E)-4-bromobut-2-enethioate |
InChI |
InChI=1S/C6H9BrOS/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+ |
InChI-Schlüssel |
YSZCKXWOPZNVNY-ONEGZZNKSA-N |
Isomerische SMILES |
CCSC(=O)/C=C/CBr |
Kanonische SMILES |
CCSC(=O)C=CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


